molecular formula C10H10N2O B13939084 1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one

1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one

Katalognummer: B13939084
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: VCOOMMDLEIJXGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyrrolo[3,2-B]pyridine core, which is a fused bicyclic system combining a pyrrole and a pyridine ring. The presence of this core structure imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a sodium acetate buffer and sulfuric acid to facilitate the reaction at room temperature. The reaction mixture is then subjected to distillation and crystallization to obtain the pure product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and migration. By binding to the FGFR, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, thereby inhibiting cancer cell growth and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.

Uniqueness: 1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one is unique due to its specific substitution at the 3-position of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)propan-2-one

InChI

InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-9-3-2-4-11-10(8)9/h2-4,6,12H,5H2,1H3

InChI-Schlüssel

VCOOMMDLEIJXGP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CNC2=C1N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.